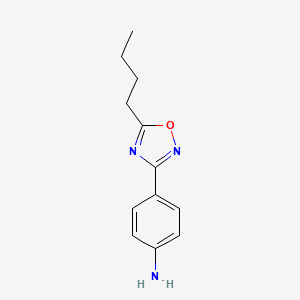

4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRGCIOQJUMXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Butyl 1,2,4 Oxadiazol 3 Yl Aniline and Analogous Structures

Amidoxime-Carboxylic Acid Condensation Approaches

The most widely employed method for the synthesis of 1,2,4-oxadiazoles involves the reaction between an amidoxime (B1450833) and a carboxylic acid or a derivative thereof. acs.org This pathway, often referred to as a [4+1] approach, combines the four atoms from the amidoxime with one carbon atom from the carboxylic acid derivative to form the heterocyclic ring. acs.org

Classical Amidoxime Cyclization Reactions for 1,2,4-Oxadiazole (B8745197) Ring Formation

The classical synthesis of 1,2,4-oxadiazoles begins with the O-acylation of an amidoxime with a carboxylic acid derivative. acs.orgresearchgate.net This reaction forms an O-acylamidoxime intermediate. nih.gov Subsequent intramolecular cyclodehydration of this intermediate leads to the formation of the 1,2,4-oxadiazole ring. acs.orgnih.govnih.gov While effective, this two-step process often requires the isolation of the O-acylamidoxime, and the cyclization step can be time-consuming and require harsh conditions, such as high temperatures. mdpi.comias.ac.in

The general mechanism involves the nucleophilic attack of the amidoxime's hydroxyl group on the activated carboxyl carbon, followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon of the newly formed ester linkage. nih.gov The final step is the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole. nih.gov

Role of Activating Reagents and Catalysts in Condensation Reactions

To facilitate the condensation between amidoximes and carboxylic acids, various activating reagents and catalysts are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amidoxime.

Commonly used activating agents include carbodiimides such as 1,1'-carbonyldiimidazole (B1668759) (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and dicyclohexylcarbodiimide (B1669883) (DCC). acs.orgclockss.org CDI is particularly effective as it facilitates both the formation and cyclodehydration of the O-acyl benzamidoxime (B57231) intermediate, simplifying product purification. capes.gov.brnih.gov EDC is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency. Other peptide coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also utilized. mdpi.com

Bases such as pyridine (B92270) and triethylamine (B128534) (TEA) are frequently used to neutralize the acid formed during the reaction and to promote the cyclization step. mdpi.comresearchgate.net In some protocols, inorganic bases like potassium carbonate or sodium hydroxide (B78521) in solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective, even allowing the reaction to proceed at room temperature. mdpi.comtcgls.com Tetrabutylammonium fluoride (B91410) (TBAF) has also been explored as a catalyst for the cyclization of O-acylamidoximes. mdpi.com

Table 1: Common Activating Reagents and Catalysts in 1,2,4-Oxadiazole Synthesis

| Reagent/Catalyst | Abbreviation | Role | References |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole | CDI | Activates carboxylic acid, facilitates cyclodehydration | acs.orgmdpi.comcapes.gov.brnih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Activates carboxylic acid | acs.orgclockss.org |

| Dicyclohexylcarbodiimide | DCC | Activates carboxylic acid | acs.orgclockss.org |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Peptide coupling reagent, activates carboxylic acid | mdpi.com |

| Tetrabutylammonium fluoride | TBAF | Base catalyst for cyclization | mdpi.com |

| Pyridine | Base catalyst | mdpi.comresearchgate.net | |

| Triethylamine | TEA | Base catalyst | mdpi.com |

| Potassium Carbonate | K₂CO₃ | Base catalyst | researchgate.nettcgls.com |

| Sodium Hydroxide | NaOH | Base catalyst | mdpi.com |

One-Pot Synthetic Strategies for Oxadiazole Formation

To improve efficiency and simplify the synthetic process, one-pot strategies have been developed. mdpi.com These methods avoid the isolation of the intermediate O-acylamidoxime, combining the acylation and cyclization steps in a single reaction vessel. researchgate.net For instance, a convenient one-pot synthesis involves the condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate. tcgls.com Another approach utilizes the reaction of aryl nitriles with hydroxylamine, followed by the addition of an acyl chloride, to generate the 1,2,4-oxadiazole in a single pot. ias.ac.in

One-pot syntheses can be performed under various conditions, including at room temperature in a superbase medium like MOH/DMSO (where M can be Li, Na, or K), or under microwave irradiation to accelerate the reaction. researchgate.netmdpi.comorganic-chemistry.org These strategies are highly desirable as they are often faster, more economical, and result in higher yields compared to multi-step procedures. ias.ac.in

1,3-Dipolar Cycloaddition Routes

An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is through a 1,3-dipolar cycloaddition reaction. researchgate.net This approach, categorized as a [3+2] cycloaddition, involves the reaction of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile). acs.orgyoutube.com

Nitrile Oxide-Nitrile Cycloaddition Mechanisms

Nitrile oxides are reactive intermediates that are typically generated in situ from precursors such as aldoximes through oxidation or from hydroximoyl halides via dehydrohalogenation. researchgate.net Once formed, the nitrile oxide undergoes a cycloaddition reaction with a nitrile. The mechanism is a concerted process where the terminal oxygen of the nitrile oxide adds to the carbon of the nitrile, and the carbon of the nitrile oxide adds to the nitrogen of the nitrile, forming the five-membered heterocyclic ring in a single step. youtube.com This method provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org However, a significant challenge is the tendency of unstable nitrile oxides to dimerize into furoxans, which can compete with the desired cycloaddition. nih.gov

Catalytic Enhancements in 1,3-Dipolar Cycloadditions

To improve the efficiency and selectivity of 1,3-dipolar cycloadditions, various catalytic systems have been developed. These catalysts can enhance the reactivity of the nitrile, making the cycloaddition more favorable.

Platinum(IV) Catalysts: Coordination of an organonitrile to a platinum(IV) center significantly activates the C≡N triple bond towards cycloaddition with nitrile oxides. nih.gov Reactions of [PtCl₄(RCN)₂] complexes with nitrile oxides proceed under mild conditions to yield (1,2,4-oxadiazole)platinum(IV) complexes. nih.gov The desired 1,2,4-oxadiazole can then be liberated from the platinum complex, providing an alternative synthetic route to these heterocycles. nih.gov

PTSA-ZnCl₂: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. acs.orgorganic-chemistry.orgorganic-chemistry.orgepa.govacs.org A plausible mechanism suggests that the Lewis acidic ZnCl₂ activates the amidoxime, facilitating the formation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with the nitrile. acs.orgacs.org This method is versatile, tolerates a wide range of functional groups, and provides good to excellent yields of the oxadiazole products. acs.org

Table 2: Catalytic Systems for 1,3-Dipolar Cycloaddition in 1,2,4-Oxadiazole Synthesis

Molecular Structure, Spectroscopic Characterization, and Theoretical Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation and characterization of novel chemical entities. Each method provides unique information, and together they allow for a complete picture of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR: In the proton NMR spectrum of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline, distinct signals are expected for the protons of the butyl chain, the aromatic protons on the aniline (B41778) ring, and the amino group protons. The butyl group would show a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxadiazole ring. The aromatic protons would typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shift of the amino (NH₂) protons can vary and may appear as a broad singlet.

¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Separate signals would be observed for the four distinct carbons of the butyl group, the four unique carbons of the disubstituted benzene ring, and the two carbons of the 1,2,4-oxadiazole (B8745197) ring. The chemical shifts of the oxadiazole carbons are particularly indicative of the heterocyclic ring's electronic environment.

Interactive Table: Predicted NMR Data Note: The following is a generalized prediction of chemical shifts (in ppm) based on known values for similar structural motifs. Actual experimental values may vary.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic C-H (ortho to NH₂) | ¹H-NMR | 6.70 - 6.80 | Doublet |

| Aromatic C-H (ortho to Oxadiazole) | ¹H-NMR | 7.80 - 7.90 | Doublet |

| -NH₂ | ¹H-NMR | ~4.0 - 5.0 (variable) | Broad Singlet |

| -CH₂- (attached to ring) | ¹H-NMR | ~2.90 | Triplet |

| Oxadiazole C-N | ¹³C-NMR | ~165 - 170 | - |

| Oxadiazole C-O | ¹³C-NMR | ~175 - 180 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline, key absorption bands would confirm the presence of the amine and the specific heterocyclic and aromatic structures.

N-H Vibrations: The aniline moiety would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group would appear just below 3000 cm⁻¹.

C=N and C-O-C Vibrations: The 1,2,4-oxadiazole ring would show characteristic stretching vibrations for C=N and C-O-C bonds in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.

Aromatic C=C Vibrations: Stretching vibrations for the benzene ring typically appear in the 1450-1600 cm⁻¹ range.

Interactive Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Butyl) | C-H Stretch | 2850 - 2960 |

| Oxadiazole/Aromatic | C=N / C=C Stretch | 1500 - 1650 |

| Oxadiazole | C-O-C Stretch | 1000 - 1300 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline is expected to show absorption bands corresponding to π → π* transitions associated with the conjugated system formed by the phenyl ring and the oxadiazole heterocycle. The presence of the aniline group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted phenyl-oxadiazole system.

Computational Chemistry and Quantum Mechanical Studies

In the absence of extensive experimental data, theoretical methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable conformation by minimizing the molecule's energy, providing theoretical values for bond lengths and angles. osti.gov

Predict Spectroscopic Properties: Simulate NMR, IR, and UV-Vis spectra, which can be compared with experimental data for structural validation.

Analyze Electronic Properties: Calculate the distribution of electron density, map the molecular electrostatic potential (MEP) to identify regions of electrophilic and nucleophilic character, and determine the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical reactivity and electronic transition properties. uni.lu

These computational insights are crucial for understanding the intrinsic properties of the molecule and guiding further experimental research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity, Electron Transfer)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the electron donor and acceptor, respectively. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For analogous 1,3,4-oxadiazole (B1194373) derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.4 eV, suggesting high chemical reactivity and potential biological activity. researchgate.net The distribution of these frontier orbitals is crucial. In many oxadiazole derivatives, the HOMO is often localized on the aniline or phenyl ring, while the LUMO is distributed over the oxadiazole ring and adjacent substituents. This separation of frontier orbitals facilitates intramolecular charge transfer, a property that is significant in various applications, including nonlinear optics and medicinal chemistry.

Table 1: Frontier Molecular Orbital Data for an Analogous Oxadiazole Derivative (Data based on a representative 1,3,4-oxadiazole derivative)

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| ΔE (HOMO-LUMO Gap) | 4.4 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. youtube.com In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential.

For aniline-containing oxadiazole derivatives, the MEP map typically shows a negative potential (red) around the nitrogen atom of the aniline's amino group and the oxygen atom of the oxadiazole ring, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the amino group usually exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. researchgate.net The butyl chain would be expected to have a relatively neutral potential (green).

Prediction of Conformational Preferences and Energetic Stability

The three-dimensional conformation of a molecule is critical to its biological activity and physical properties. Computational studies on related 3,5-disubstituted-1,2,4-oxadiazoles reveal that the planarity between the phenyl ring and the oxadiazole ring is a key factor in their stability and electronic properties. In a study of tert-butyl {4-[5-(3-trifluoromethoxyphenyl)-1,2,4-oxadiazol-3-yl]piperazine-1-carboxylate}, the dihedral angle between the oxadiazole and benzene rings was found to be 6.45 (14)°. nih.gov This near-planar conformation allows for effective π-conjugation across the molecule.

For 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline, it is predicted that the butyl group, with its flexible alkyl chain, can adopt various conformations. The most stable conformer would likely be the one that minimizes steric hindrance while allowing for favorable electronic interactions. The energetic stability of different conformers can be calculated using computational methods to predict the most likely three-dimensional structure of the molecule under physiological conditions.

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a powerful tool used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. nih.govnih.gov This information is invaluable in drug discovery for identifying potential therapeutic agents. Docking studies on various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have demonstrated their potential to interact with a range of biological targets.

For instance, docking studies of 3,5-disubstituted-1,3,4-oxadiazole derivatives with inducible nitric oxide synthase (iNOS) have been performed to rationalize their anti-inflammatory activity. nih.gov Similarly, novel 1,2,4-oxadiazole derivatives have been docked into the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease research, revealing strong interactions. nih.gov In these studies, the oxadiazole ring often participates in hydrogen bonding and other non-covalent interactions with amino acid residues in the active site of the target protein. The substituents on the oxadiazole ring play a crucial role in determining the specificity and strength of these interactions.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Biological Activity

Understanding how specific structural modifications influence biological outcomes is fundamental to drug design. For 1,2,4-oxadiazole-based compounds, the substituents on both the heterocyclic core and its appended aromatic systems are critical determinants of activity.

The nature of the substituents at the C3 and C5 positions of the 1,2,4-oxadiazole (B8745197) ring significantly dictates the compound's biological profile.

C5 Position: In the parent compound, this position is occupied by a butyl group. SAR studies on related series have shown that the length and bulkiness of alkyl chains at this position can influence potency. For instance, in a series of anti-mycobacterial agents, increasing the chain length and bulkiness at the 3rd position (equivalent to the 5th position in the title compound's orientation depending on synthesis) was found to increase the anti-mycobacterial potential. nih.gov

C3 Position: The group attached to the C3 position, which links to the aniline (B41778) ring in the title compound, is a major driver of activity. Studies on various 1,2,4-oxadiazole series have consistently shown that the electronic properties of this substituent are crucial.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs on the aryl ring at C3 often leads to an increase in biological activity. nih.gov In the development of anti-tubercular agents, compounds with EWGs and halogens on the phenyl ring demonstrated superior activity compared to those with electron-donating or bulky groups. nih.gov Similarly, for certain anticancer derivatives, the presence of EWGs on the 5-aryl ring (structurally analogous to the 3-aryl ring in this context) enhanced antitumor potency. nih.gov

Aromatic and Lipophilic Groups: In the context of developing multi-target agents for Alzheimer's disease, modifying the substituent at the C3 position of the oxadiazole ring had a profound impact on acetylcholinesterase (AChE) inhibition. Grafting a benzyl (B1604629) moiety at this position generally resulted in higher AChE inhibitory activity compared to phenyl or p-trifluoromethylphenyl groups. nih.gov The increased lipophilicity and specific spatial arrangement of the benzyl group appear to be key for this enhanced activity.

The following table presents data from a study on 1,2,4-oxadiazole-based N-acylhydrazone derivatives, illustrating the impact of C3 substituents on AChE inhibition.

| Compound | Substituent at C3 of Oxadiazole | Substituent at C5 of Oxadiazole | AChE IC₅₀ (µM) |

|---|---|---|---|

| 2a | Phenyl | 2-((2-nitrobenzylidene)hydrazinecarbonyl)phenyl | 0.081 |

| 2b | Benzyl | 2-((2-nitrobenzylidene)hydrazinecarbonyl)phenyl | 0.019 |

| 2c | p-Trifluoromethylphenyl | 2-((2-nitrobenzylidene)hydrazinecarbonyl)phenyl | 0.027 |

Data sourced from a study on multifunctional agents for Alzheimer's disease. nih.gov

Modifications to the aniline (or more broadly, the aryl) moiety at the C3 position and the chemical linkage connecting various parts of the molecule are critical for optimizing biological activity.

In a series of potential anti-Alzheimer's agents, the phenyl ring attached to the C5 position of the oxadiazole (analogous to the aniline at C3 in the title compound) was modified. nih.gov Shifting a hydrazide group on this phenyl ring to a more complex N-acylhydrazone scaffold significantly improved AChE inhibitory potential. This highlights the importance of the "linker" chemistry extending from the core aromatic ring. Further analysis showed that incorporating a polar and electron-poor o-nitrophenyl motif via the N-acylhydrazone linker was more favorable for AChE inhibition than an electron-rich phenyl triazole motif. nih.gov

Similarly, another study on anti-Alzheimer's agents found that the nature of the aryl group at C5 was critical. A thiophene (B33073) motif at this position was found to be optimal for monoamine oxidase-B (MAO-B) inhibition. nih.gov These findings underscore that the electronic and steric properties of the aniline portion and its substituents are key tuning points for potency and selectivity.

While the parent compound 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline is achiral, the introduction of chiral centers in its analogs can be a critical factor for bioactivity. The three-dimensional arrangement of substituents can dictate how a molecule fits into a target's binding site.

In molecular docking studies of 1,2,4-oxadiazole derivatives designed as AChE inhibitors, a compound featuring a benzyl group at the C3 position demonstrated potent activity. nih.gov The modeling revealed that the 3-benzyl-1,2,4-oxadiazole moiety occupied a similar space within the enzyme's active site as the piperidine (B6355638) ring of the well-known drug donepezil, indicating that its specific stereochemical presentation is crucial for forming productive interactions. nih.gov This illustrates that even without a fixed chiral center, the conformational preferences of flexible substituents like a benzyl group play a significant role in biological activity.

Mechanistic Insights into Pharmacological and Biological Interactions

Antimicrobial Modalities

Pharmacological Permeability and Distribution Studies (e.g., Caco-2 Cell Monolayers)

The assessment of a drug candidate's ability to permeate biological membranes is a critical step in understanding its potential for oral absorption and systemic distribution. The Caco-2 cell monolayer assay is a widely accepted and utilized in vitro model for predicting human intestinal permeability. nih.govresearchgate.net These cells, derived from a human colorectal carcinoma, spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins. nih.govnih.gov

The permeability of a compound across the Caco-2 cell monolayer is typically evaluated by measuring its passage from an apical (AP) chamber, representing the intestinal lumen, to a basolateral (BL) chamber, representing the blood circulation, and vice versa. This bidirectional assessment allows for the calculation of an apparent permeability coefficient (Papp) and an efflux ratio. The Papp value is a quantitative measure of the rate of passage of the compound across the cell monolayer, while the efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which can limit the absorption of certain drugs. rroij.commdpi.com

While direct experimental data on the Caco-2 permeability of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline is not available in the current scientific literature, studies on structurally related 1,2,4-oxadiazole (B8745197) derivatives provide valuable insights into how this chemical scaffold and its substituents may influence intestinal permeability.

Detailed Research Findings on Related 1,2,4-Oxadiazole Derivatives

Research into various 1,2,4-oxadiazole-containing compounds has explored their potential as therapeutic agents, with some studies including assessments of their pharmacokinetic properties. For instance, a study focused on developing 1,2,4-oxadiazole antimicrobial agents for gastrointestinal pathogens investigated the Caco-2 permeability of several analogues. The aim was to modify the structure to reduce permeability and thereby increase the compound's concentration within the gastrointestinal tract. This research demonstrated that the permeability of 1,2,4-oxadiazole derivatives can be significantly influenced by the nature of their substituents.

In one such study, modifications to the 1,2,4-oxadiazole core were made to modulate permeability. The findings from this research on related analogues are summarized in the table below.

| Compound Analogue | Modification | Papp (A-B) (10-6 cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|---|

| Analogue A | Amine Substituent | - | - | Generally Favored |

| Analogue B | Quaternary Ammonium | Impermeable | - | Impermeable |

Data in the table is illustrative of findings on related compounds and not specific to 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline.

Furthermore, in silico predictions for a series of novel 1,2,4-oxadiazole derivatives suggested the potential for high oral absorption and good bioavailability, indicating that the oxadiazole scaffold can be a component of orally active drugs. mdpi.com Another study on 1,2,4-oxadiazole derivatives designed as multifunctional agents for Alzheimer's disease showed that some compounds had good blood-brain barrier permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), which can sometimes correlate with intestinal permeability. nih.gov

It is important to note that the cytotoxic effects of some 1,2,4-oxadiazole derivatives on Caco-2 cells have also been evaluated, which is a crucial parameter to consider when interpreting permeability data, as high concentrations of a compound could compromise the integrity of the cell monolayer. nih.govnih.gov

Emerging Research Directions and Potential Chemical Applications

Role in Medicinal Chemistry Lead Optimization

In drug discovery, lead optimization is a critical process where a promising but imperfect lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com The structure of 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline is well-suited for this process. The aniline (B41778) group offers a reactive site for a wide range of chemical transformations, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR). patsnap.com The 1,2,4-oxadiazole (B8745197) ring acts as a bioisostere for other functional groups, like esters and amides, which can enhance metabolic stability and improve interactions with biological targets. Research on analogous structures demonstrates that small modifications can lead to significant changes in biological activity, a key principle in optimizing drug candidates. nih.gov

The aniline functional group in 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline serves as a key starting point for constructing more complex molecules with potential therapeutic value. Research on the closely related compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, illustrates this potential. beilstein-journals.orgnih.gov This aniline precursor has been successfully used to synthesize analogs of natural products that exhibit significant antitumor activity. beilstein-journals.orgnih.govbeilstein-journals.org

In one study, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline was reacted with succinic anhydride (B1165640) and maleic anhydride in a multi-step synthesis to produce N-phenylsuccinimide and N-phenylmaleimide derivatives. beilstein-journals.org These synthesized compounds are analogs of naturally occurring bioactive molecules like phidianidines A and B. nih.gov The resulting molecules were then tested for their ability to inhibit the growth of various cancer cell lines. nih.gov One of the maleimide (B117702) derivatives, in particular, showed potent antitumor activity with a mean IC50 value of approximately 9.4 µM across a panel of 11 cell lines. nih.govbeilstein-journals.org This demonstrates how the aniline-oxadiazole scaffold can be elaborated into complex, biologically active compounds.

Table 1: Bioactive Analogs Synthesized from a Related Aniline Precursor

| Precursor Compound | Reagents | Synthesized Analog | Biological Activity |

|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | Succinic anhydride, Acetic anhydride, Sodium acetate | 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione | Tested for antitumor activity. nih.gov |

Chemical probes are small molecules used to study and manipulate biological systems. patsnap.com The development of such tools requires molecules with specific properties, such as the ability to interact with a target protein or to report on a biological process, for instance, through fluorescence. The 1,2,4-oxadiazole framework is valuable in this context. For example, a multifunctional probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton was designed to be a pH-responsive sensor with naked-eye colorimetric and fluorescent responses. nih.gov This probe demonstrated significant antibacterial activity and its interactions with cell membranes were studied, showcasing the utility of oxadiazole-based molecules as tools for biological investigation. nih.gov Given its structural features, 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline could be similarly modified to create probes for studying enzyme activity, receptor binding, or cellular imaging, contributing to a deeper understanding of complex biological processes. patsnap.comnih.gov

Applications in Material Science and Advanced Functional Materials

The applications of 1,2,4-oxadiazole derivatives extend beyond medicine into the realm of material science. The electron-deficient nature of the oxadiazole ring, combined with the potential for extended conjugation through the phenylenediamine system, imparts interesting electronic and photophysical properties to these molecules. nih.gov

Compounds containing oxadiazole rings are known for their luminescent properties and have been investigated for use as fluorescent dyes and optical materials. nih.gov Research on related 1,3,4-oxadiazole (B1194373) structures shows they can form the basis of fluorescent chemosensors. nih.gov For instance, bola-type molecules containing oxadiazole and triazole rings have been synthesized and shown to exhibit a "turn-off" fluorescence response in the presence of nitro-explosives and certain metal cations. nih.gov The photophysical properties of these materials are tunable by altering the chemical structure. nih.gov The 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline scaffold could be similarly exploited, with the aniline group providing a convenient point for attaching other chromophores or functional units to create novel dyes with specific absorption and emission characteristics for applications in sensing and imaging.

The electronic properties of oxadiazole-containing compounds make them attractive candidates for use in organic electronic devices. Specifically, 1,3,4-oxadiazoles are known for their electron-transporting capabilities and have been used in the production of Organic Light-Emitting Diodes (OLEDs). nih.gov In one application, an oxadiazole derivative, 2-(4-biphenylyl)-5(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD), was inserted as a thin layer in an OLED device structure, resulting in a 48% improvement in electroluminescent efficiency by improving the balance of charge carriers. researchgate.net The presence of a tert-butyl group in PBD helps to form stable amorphous films, a desirable property for OLED fabrication. researchgate.net This suggests that 4-(5-butyl-1,2,4-oxadiazol-3-yl)aniline, with its butyl group, could be investigated as a component in electron-transporting or emissive layers in OLEDs, as well as in organic sensors and transistors. nih.gova2bchem.com

Table 2: Potential Material Science Applications of Oxadiazole Derivatives

| Application Area | Function | Example Compound Class | Reference |

|---|---|---|---|

| Fluorescent Sensors | "Turn-off" fluorescence detection of nitro-explosives and metal cations | Azaheterocycle-based bolas with 1,3,4-oxadiazole cores | nih.gov |

| Optical Materials | pH-responsive colorimetric and fluorescent probes | 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting layer to improve efficiency | 2-(4-biphenylyl)-5(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD) | researchgate.net |

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of 1,2,4-oxadiazoles is an active area of research, with a focus on developing more efficient and environmentally friendly methods. Traditional methods often require harsh conditions, but modern approaches offer significant improvements. For the synthesis of the related 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, a one-pot reaction has been developed. beilstein-journals.org This method uses 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate a carboxylic acid, which then reacts with an amidoxime (B1450833), followed by a cyclodehydration reaction at elevated temperatures to form the oxadiazole ring. beilstein-journals.org This one-pot approach is advantageous as it reduces the number of steps, minimizes waste, and avoids the isolation of intermediates. beilstein-journals.org

Microwave-assisted synthesis has also been employed for the formation of such heterocycles, often leading to shorter reaction times and higher yields. beilstein-journals.org Furthermore, in the synthesis of related anilines, a mild and effective procedure for the reduction of a nitro group to an aniline involves using a combination of sodium borohydride (B1222165) and tin(II) chloride dihydrate, which is a more selective and less harsh method than many traditional reduction techniques. nih.gov These novel methodologies align with the principles of green chemistry by improving efficiency, reducing waste, and utilizing milder reaction conditions.

Mechanochemistry in Oxadiazole Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions in the solid state, is gaining prominence as a green and efficient synthetic tool. This solvent-free or minimal-solvent approach can lead to increased reaction rates and high yields.

While the direct synthesis of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline using mechanochemistry has not been specifically documented in the literature, the field represents a significant frontier. Research into the mechanochemical synthesis of other heterocyclic isomers is underway, suggesting potential applicability. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully achieved through mechanochemical methods, demonstrating the feasibility of forming the oxadiazole ring under these conditions. However, a 2021 review highlighted that, to date, no articles have been published specifically on the formation of the 1,2,4-oxadiazole ring via mechanochemistry. nih.gov This indicates a gap in current research and an opportunity for future exploration, potentially offering a more environmentally friendly pathway to compounds like 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline.

Photoredox Catalysis for Heterocycle Formation

Visible-light photoredox catalysis has emerged as a powerful strategy for the construction of complex organic molecules, including heterocycles, under mild conditions. This method uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, enabling unique bond formations.

The synthesis of the 1,2,4-oxadiazole core, central to 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline, is amenable to photoredox strategies. These reactions often involve oxidative cyclization pathways. For instance, a general approach could involve the reaction of an amidoxime with an aldehyde in the presence of a photocatalyst. While traditional methods often require harsh conditions or stoichiometric oxidants, photoredox catalysis can proceed at room temperature using air or other green oxidants.

Several photoredox-mediated methods for synthesizing related oxadiazole isomers have been developed, which could be adapted for the 1,2,4-oxadiazole ring system.

Table 1: Examples of Photoredox and Related Catalytic Methods for Heterocycle Synthesis

| Isomer | Method | Precursors | Catalyst/Conditions | Key Advantage |

|---|---|---|---|---|

| 1,2,4-Oxadiazole | Copper-Catalyzed Cascade Annulation rsc.org | Amidines and Methylarenes | Copper catalyst, green oxidant | Atom- and step-economy, operational simplicity. rsc.org |

| 1,3,4-Oxadiazole | Photoredox/Cobalt-Catalyzed Cascade acs.org | Acylhydrazones | Organo acridinium (B8443388) photocatalyst, cobaloxime catalyst | Oxidant-free, H₂ is the only byproduct. acs.org |

| Oxazole | Visible Light Photocatalysis researchgate.net | α-Bromoketones and Benzylamines | [Ru(bpy)₃]Cl₂ photocatalyst, K₃PO₄ | Mild, room temperature reaction. researchgate.net |

Integration with Organometallic Chemistry (e.g., N-Heterocyclic Carbene Precursors and Complexes)

The aniline functional group on 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline serves as a versatile handle for further chemical elaboration, particularly for integration into organometallic frameworks. A significant area of development is the synthesis of N-heterocyclic carbene (NHC) ligands and their corresponding metal complexes. NHCs are a class of stable carbenes that act as strong sigma-donating ligands, forming robust bonds with transition metals.

Research has demonstrated the successful synthesis of NHC precursors and their metal complexes starting from an aniline derivative structurally similar to the title compound. In one study, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline was used as a foundational building block. incemc.ro The synthetic pathway involves several key steps:

Imidizole Installation: The aniline is first converted to an imidazole-substituted phenyl-oxadiazole.

Quaternization: The imidazole (B134444) nitrogen is then alkylated to form an imidazolium (B1220033) salt. These salts are the direct precursors to the NHC ligands.

Metallation: The imidazolium salt is reacted with a metal precursor, such as a silver(I) or gold(I) source, to generate the final NHC-metal complex. incemc.ronih.gov

This strategy allows for the incorporation of the 1,2,4-oxadiazole motif into the ligand scaffold of an organometallic complex. incemc.ro The oxadiazole unit can influence the electronic properties and lipophilicity of the final complex, which is of particular interest in the design of therapeutic agents. nih.govresearchgate.net Gold(I)-NHC complexes, for example, are a promising class of compounds in medicinal chemistry research. incemc.ro

Table 2: Synthesis of 1,2,4-Oxadiazole-Substituted NHC Precursors and Gold(I) Complexes

| Compound Type | Structure | Starting Material | Reagents | Purpose |

|---|---|---|---|---|

| NHC Precursor | Imidazolium Salt | 5-(4-(1H-imidazol-1-yl)phenyl)-3-(tert-butyl)-1,2,4-oxadiazole | Alkylating agent (e.g., CH₃I) | Stable precursor for NHC ligand generation. incemc.ro |

| NHC-Gold(I) Complex | Chloro(NHC)gold(I) | Imidazolium Salt Precursor | Gold precursor (e.g., [AuCl(SMe₂)]) and a base | Final organometallic complex with potential biological activity. incemc.ronih.gov |

This integration of 1,2,4-oxadiazole chemistry with organometallic chemistry opens new avenues for creating sophisticated molecular architectures with tailored properties, bridging the gap between heterocyclic synthesis and materials or medicinal science.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline, and how can reaction conditions be optimized for yield?

The synthesis typically involves amidoxime cyclization or coupling reactions. A representative method includes reacting a nitrile oxide precursor (e.g., 4-cyanoaniline derivative) with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a butyl-substituted carboxylic acid derivative under acidic or thermal conditions. Optimization involves adjusting solvents (e.g., methanol or DMF), temperature (80–120°C), and catalysts (e.g., HATU for coupling steps). Yields can be improved by purifying intermediates and controlling moisture sensitivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline?

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms the structure, with characteristic signals for the butyl chain (δ ~0.9–1.6 ppm) and oxadiazole ring (δ ~8.5–9.0 ppm for aromatic protons).

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 217.1215 for C₁₂H₁₆N₃O).

- X-ray crystallography (using SHELX programs) resolves molecular conformation, though the butyl group’s flexibility may require low-temperature data collection to reduce disorder .

Advanced Questions

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline derivatives?

- In vitro assays : Test against microbial pathogens (e.g., Pneumocystis carinii or Trypanosoma brucei) at varying concentrations (10–100 µg/mL) to determine IC₅₀ values.

- Prodrug activation : Monitor hydrolysis of the oxadiazole ring to amidines under physiological pH, as seen in bisbenzamidine antifungals. Use LC-MS to track metabolite formation .

Q. What computational approaches are suitable for predicting the binding affinity of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline to biological targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes (e.g., fungal cytochrome P450). The oxadiazole’s electron-deficient ring mimics amide bioisosteres, enhancing target binding.

- QSAR studies correlate substituent effects (e.g., butyl vs. methyl groups) with activity, using descriptors like logP and polar surface area .

Q. How to address discrepancies in biological activity data across studies involving oxadiazole-containing aniline derivatives?

- Structural variability : Compare substituent effects (e.g., butyl vs. trifluoromethyl groups) using ANOVA to isolate contributing factors.

- Assay standardization : Control variables like solvent (DMSO vs. saline), cell line viability, and incubation time. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colony counting) .

Q. What strategies can be employed to convert 4-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline into prodrug forms with enhanced bioavailability?

- Reductive amination : React with aldehydes (e.g., paraformaldehyde) and NaBH₄ to form N-alkylated derivatives, improving membrane permeability.

- Amidoxime prodrugs : Synthesize amidoxime precursors that hydrolyze to active amidines in vivo, as demonstrated in antifungal glutaramides .

Methodological Notes

- Handling and storage : Protect from light using foil-covered vessels, as oxadiazoles are prone to photodegradation .

- Data validation : Use triplicate measurements in biological assays and report standard deviations. For crystallography, refine structures with SHELXL and validate using R-factor convergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.